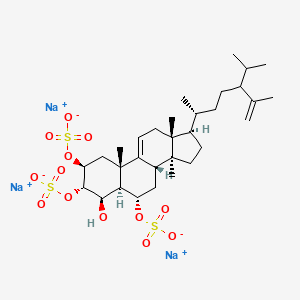

Spheciosterol sulfate B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Spheciosterol sulfate B, also known as this compound, is a useful research compound. Its molecular formula is C31H49Na3O13S3 and its molecular weight is 794.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Des Réactions Chimiques

Structural Features Influencing Reactivity

Spheciosterol sulfate B has the molecular formula C31H49O13S3Na3, with three sulfate esters, a Δ⁹(¹¹) double bond, and a side chain containing an isopropyl group . Key reactive sites include:

-

Sulfate esters : Labile under acidic or enzymatic conditions.

-

Δ⁹(¹¹) double bond : Susceptible to hydrogenation or epoxidation.

-

Oxygenated methines (C-2, C-3, C-4, C-6) : Potential sites for oxidation or substitution.

Biosynthetic Reactions

The compound’s side chain is biosynthesized via methylation and hydride shifts from parkeol, a precursor sterol :

-

SAM-dependent methylation : Addition of methyl groups to C-24 and C-28 positions.

-

Wagner–Meerwein 1,2-hydride shift : Forms Δ²⁴,²⁸ or Δ²⁵,²⁶ double bonds (pathways c and d in biosynthesis) .

Table 1: Key Biosynthetic Modifications in this compound

| Step | Reaction Type | Enzymatic Mediators | Position Modified |

|---|---|---|---|

| 1 | Methylation | S-Adenosylmethionine (SAM) | C-24, C-28 |

| 2 | Hydride shift | Isomerases | Δ²⁴,²⁸ → Δ²⁵,²⁶ |

| 3 | Sulfation | Sulfotransferases | C-2, C-3, C-6 |

(a) Sulfate Ester Hydrolysis

-

Acidic conditions : Sulfate esters hydrolyze to yield alcohols (e.g., C-2, C-3, C-6 hydroxyl groups) .

-

Enzymatic desulfation : Sulfatases selectively remove sulfate groups, altering bioactivity .

(b) Oxidation of Double Bonds

-

Δ⁹(¹¹) double bond : Epoxidation with mCPBA or ozonolysis could yield diols or carbonyl compounds, respectively.

-

Terminal olefin (C-25, C-26) : Hydrogenation would saturate the bond, reducing hydrophobicity .

Functional Group Transformations

-

Oxygenated methines :

-

C-2, C-3, C-6 : May undergo acetylation or glycosylation under standard derivatization conditions.

-

-

Side-chain isopropyl group :

-

Oxidation : Potential conversion to a ketone or carboxylic acid.

-

Biological Interactions (PKCζ Inhibition)

While not a classical chemical reaction, the compound’s sulfate groups and sterol backbone mediate binding to PKCζ via:

-

Electrostatic interactions : Sulfate anions bind cationic residues in the kinase’s active site.

-

Hydrophobic interactions : Sterol core aligns with nonpolar regions of the enzyme .

Table 2: Bioactivity Data for this compound

| Assay | IC₅₀/EC₅₀ (μM) | Target | Reference |

|---|---|---|---|

| PKCζ enzymatic assay | 0.53 | PKCζ inhibition | |

| NF-κB cell-based assay | 64 | NF-κB suppression |

Synthetic Challenges

Propriétés

Formule moléculaire |

C31H49Na3O13S3 |

|---|---|

Poids moléculaire |

794.9 g/mol |

Nom IUPAC |

trisodium;[(2S,3S,4R,5R,6S,8S,10S,13R,14S,17R)-4-hydroxy-10,13,14-trimethyl-17-[(2R)-6-methyl-5-propan-2-ylhept-6-en-2-yl]-2,3-disulfonatooxy-1,2,3,4,5,6,7,8,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-6-yl] sulfate |

InChI |

InChI=1S/C31H52O13S3.3Na/c1-17(2)20(18(3)4)10-9-19(5)21-11-13-31(8)23-15-24(42-45(33,34)35)26-27(32)28(44-47(39,40)41)25(43-46(36,37)38)16-29(26,6)22(23)12-14-30(21,31)7;;;/h12,18-21,23-28,32H,1,9-11,13-16H2,2-8H3,(H,33,34,35)(H,36,37,38)(H,39,40,41);;;/q;3*+1/p-3/t19-,20?,21-,23-,24+,25+,26+,27-,28-,29-,30-,31+;;;/m1.../s1 |

Clé InChI |

RMIRLHGEBPUAMB-FNVNRJGISA-K |

SMILES isomérique |

C[C@H](CCC(C(C)C)C(=C)C)[C@H]1CC[C@@]2([C@@]1(CC=C3[C@H]2C[C@@H]([C@@H]4[C@@]3(C[C@@H]([C@H]([C@@H]4O)OS(=O)(=O)[O-])OS(=O)(=O)[O-])C)OS(=O)(=O)[O-])C)C.[Na+].[Na+].[Na+] |

SMILES canonique |

CC(C)C(CCC(C)C1CCC2(C1(CC=C3C2CC(C4C3(CC(C(C4O)OS(=O)(=O)[O-])OS(=O)(=O)[O-])C)OS(=O)(=O)[O-])C)C)C(=C)C.[Na+].[Na+].[Na+] |

Synonymes |

spheciosterol sulfate B |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.